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Compound Name: Latrunculin A

Cat. No.: B1674543 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Latrunculin A is a potent, cell-permeable macrolide toxin originally isolated from

the Red Sea sponge Latrunculia magnifica (also cited as Negombata magnifica).[1][2] It is a

widely used biochemical tool in cell biology and cancer research due to its specific mechanism

of action. Latrunculin A binds to monomeric globular actin (G-actin) in a 1:1 ratio, thereby

preventing its polymerization into filamentous actin (F-actin).[1][3] This action leads to the rapid

and reversible disruption of the actin cytoskeleton.[1] Since the actin cytoskeleton is

fundamental for cellular processes that drive cancer metastasis—such as cell migration,

invasion, and adhesion—Latrunculin A serves as a critical agent for investigating these

phenomena.

Mechanism of Action in Metastasis
Latrunculin A's anti-metastatic properties stem from its ability to depolymerize the actin

cytoskeleton. This disruption directly interferes with the dynamic cellular processes required for

cancer cells to detach from the primary tumor, invade surrounding tissues, and migrate to

distant sites.

Key consequences of Latrunculin A treatment on cancer cells include:

Inhibition of Cell Motility: The formation of protrusive structures like lamellipodia and

filopodia, which are essential for cell movement, is dependent on dynamic actin
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polymerization. Latrunculin A causes the loss of these structures, thereby inhibiting cell

migration.

Reduced Cell Invasion: Invasion through the extracellular matrix (ECM) requires cells to

change shape and generate protrusive forces, processes that are heavily reliant on a

functional actin cytoskeleton. By disrupting actin filaments, Latrunculin A significantly

reduces the invasive capacity of cancer cells.

Disruption of Cell Adhesion: Focal adhesions, which anchor cells to the ECM, are linked to

the actin cytoskeleton. Treatment with Latrunculin A can lead to the loss of these adhesion

complexes.

Induction of Apoptosis: At higher concentrations, the disruption of the actin cytoskeleton by

Latrunculin A can trigger programmed cell death (apoptosis), in some cases through the

activation of the caspase-3/7 pathway.

Modulation of Signaling Pathways: The depolymerization of actin can trigger downstream

signaling effects. For instance, in MCF7 breast cancer cells, Latrunculin A treatment leads

to a loss of α1-syntrophin (SNTA1) phosphorylation and subsequent inhibition of Rac1

activity, a key regulator of cell migration. It has also been shown to reduce ERK1/2

phosphorylation in rhabdomyosarcoma cells.
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Caption: Latrunculin A binds G-actin, leading to actin depolymerization and inhibition of

metastasis.

Quantitative Data Summary
The following tables summarize the effective concentrations and outcomes of Latrunculin A
treatment in various cancer cell lines and models.

Table 1: In Vitro Cytotoxicity of Latrunculin A
Cell Line

Cancer
Type

Assay IC50 / EC50
Exposure
Time

Reference

MKN45

Gastric

Adenocarcino

ma

Viability

Assay
1.14 µM 24 h

MKN45

Gastric

Adenocarcino

ma

Viability

Assay
0.76 µM 72 h

NUGC-4
Gastric

Carcinoma

Viability

Assay
1.04 µM 24 h

NUGC-4
Gastric

Carcinoma

Viability

Assay
0.33 µM 72 h

T47D
Breast

Carcinoma

HIF-1

Activation
6.7 µM -

RMS Cells
Rhabdomyos

arcoma
Growth Assay 80-220 nM -

MDA-MB-231
Breast

Cancer
Cell Migration 132-135 nM -

Table 2: Efficacy in Migration and Invasion Assays
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Cell Line
Cancer
Type

Assay Type
Effective
Concentrati
on

Observed
Effect

Reference

PC-3M
Prostate

Cancer

Matrigel

Invasion
50-1000 nM

Potent anti-

invasive

activity

PC-3M
Prostate

Cancer

Matrigel

Invasion
100 nM

Remarkable

inhibition of

baseline and

CT-stimulated

invasion

PC-3M-CT+
Prostate

Cancer

Spheroid

Disaggregatio

n

500 nM

3-fold

decrease in

disaggregatio

n and cell

migration

MDA-MB-231
Breast

Cancer
BME Invasion 1.0 µM

Significant

inhibition of

invasion

HepG2
Hepatocellula

r Carcinoma

Migration

Assay
0.1 µM

Significant

decrease in

cell migration

Table 3: In Vivo Efficacy of Latrunculin A
Cancer Model Cell Line Treatment Outcome Reference

Peritoneal

Dissemination
MKN45 (Gastric) 0.05 mg/kg, i.p.

Median survival

increased from

16 to 23.5 days

Peritoneal

Dissemination

NUGC-4

(Gastric)
0.05 mg/kg, i.p.

Mean survival

increased from

31 to 42 days
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Experimental Protocols
Important Preliminary Step: Determining Working Concentration Before conducting migration or

invasion assays, it is crucial to determine the highest non-toxic concentration of Latrunculin A
for your specific cell line and assay duration. This ensures that observed effects are due to

inhibition of motility and not cell death. A standard cell viability assay (e.g., MTT, MTS, or

CellTiter-Glo®) should be performed with a dose-response of Latrunculin A (e.g., 1 nM to 10

µM) for the intended duration of the experiment (e.g., 24-72 hours). For subsequent motility

assays, use concentrations at or below the IC20 (the concentration that inhibits growth by

20%).

Protocol 1: Scratch (Wound Healing) Assay for
Collective Cell Migration
This assay measures the rate at which a cell monolayer closes a manually created "wound" or

gap.

Materials:

Cancer cells of interest

12- or 24-well tissue culture plates

Sterile 200 µL pipette tip or a dedicated wound-making tool

Complete culture medium and serum-free medium

Latrunculin A stock solution (in DMSO)

Phosphate-Buffered Saline (PBS)

Phase-contrast microscope with a camera

Procedure:

Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer

within 24 hours.
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Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until cells are 90-100%

confluent.

Wound Creation: Gently scratch a straight line through the center of the monolayer with a

sterile 200 µL pipette tip. To ensure consistency, a perpendicular scratch can be made to

create a cross.

Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.

Treatment: Replace the PBS with fresh culture medium (typically low-serum to minimize

proliferation) containing the desired concentration of Latrunculin A or vehicle control (e.g.,

DMSO).

Imaging (Time 0): Immediately capture images of the wound at defined locations in each well

using a phase-contrast microscope (e.g., at 4x or 10x magnification).

Incubation and Monitoring: Return the plate to the incubator. Capture images of the same

locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is

nearly closed (typically 12-48 hours).

Analysis: Measure the width or area of the wound at each time point using image analysis

software (e.g., ImageJ). Calculate the rate of wound closure or the percentage of open area

remaining relative to Time 0.

Protocol 2: Transwell (Boyden Chamber) Invasion Assay
This assay quantifies the ability of cells to invade through a basement membrane matrix in

response to a chemoattractant. For a migration assay, omit the Matrigel coating steps.

Materials:

Transwell inserts (typically 8 µm pore size) for 24-well plates

Matrigel® Basement Membrane Matrix (or other ECM)

Chilled, serum-free medium

Complete medium with a chemoattractant (e.g., 10% FBS)
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Latrunculin A stock solution

Cotton swabs, forceps

Fixation and staining solutions (e.g., methanol, crystal violet)

Procedure:

Matrigel Coating (for Invasion): Thaw Matrigel at 4°C overnight. Dilute it with chilled, serum-

free medium to a final concentration of 200-300 µg/mL. Add 100 µL of the diluted Matrigel

solution to the apical (upper) chamber of each Transwell insert. Incubate at 37°C for at least

2-4 hours to allow for gelation.

Cell Preparation: Culture cells to ~80% confluence. Starve the cells in serum-free medium

for 12-24 hours prior to the assay.

Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium containing

the desired concentrations of Latrunculin A or vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells

into the apical chamber of each insert.

Assay Assembly: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the

basolateral (lower) chamber.

Incubation: Incubate the plate at 37°C and 5% CO₂ for a period appropriate for your cell line

(e.g., 12-48 hours).

Removal of Non-Invasive Cells: After incubation, carefully remove the inserts from the plate.

Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top

surface of the membrane.

Fixation and Staining: Fix the cells that have invaded to the underside of the membrane with

methanol for 10 minutes. Stain with 0.5% crystal violet for 20-30 minutes.

Quantification: Wash the inserts in water and allow them to air dry. Count the number of

stained cells in several representative fields under a microscope. Alternatively, the dye can

be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.
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Caption: A typical workflow for studying cancer cell invasion using Latrunculin A.

Protocol 3: In Vivo Peritoneal Dissemination Model
This protocol is based on studies using human gastric cancer cell lines in nude mice and

serves as an example of how Latrunculin A can be tested in a preclinical model of metastasis.

All animal experiments must be conducted in accordance with institutional and national

guidelines for animal welfare.

Materials:

BALB/c nude mice (male, 6-8 weeks old)

MKN45 or NUGC-4 human gastric cancer cells

Latrunculin A

Vehicle solution (e.g., 5% DMSO in PBS)

Sterile syringes and needles

Procedure:

Tumor Cell Inoculation: Prepare a suspension of cancer cells (e.g., 1 x 10⁷ cells) in 0.7 mL of

PBS containing 5% DMSO. Inoculate the cells into the peritoneal cavity of each mouse via

intraperitoneal (i.p.) injection.

Treatment Schedule: Begin treatment a few days after tumor inoculation (e.g., on day 3).

Drug Administration: Administer Latrunculin A via i.p. injection at a dose of 0.05 mg/kg. The

control group should receive an equivalent volume of the vehicle solution. Repeat the

injections at specified intervals (e.g., on days 3, 10, and 17).

Monitoring: Monitor the mice daily for signs of distress, ascites formation, and changes in

body weight.

Endpoint: The primary endpoint is typically overall survival. Mice are monitored until they

meet pre-defined humane endpoints. The survival times for the treated and control groups
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are recorded and compared.

Analysis: At the end of the study, a necropsy can be performed to assess tumor burden,

count metastatic nodules in the peritoneal cavity, and collect tissues for further analysis.

Statistical analysis of survival data (e.g., Kaplan-Meier curves) is performed to determine the

efficacy of the treatment.

Conclusion: Latrunculin A is an invaluable pharmacological tool for dissecting the role of the

actin cytoskeleton in cancer cell metastasis. Its potent ability to inhibit cell migration and

invasion in vitro and suppress tumor dissemination in vivo makes it a benchmark compound for

studies in this field. The provided protocols offer standardized methods for applying

Latrunculin A to assess its anti-metastatic potential and to explore the underlying molecular

mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological
Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies -
PMC [pmc.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite
[nordicbiosite.com]

To cite this document: BenchChem. [Application Notes and Protocols: Latrunculin A for
Investigating Cancer Cell Metastasis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674543#latrunculin-a-for-investigating-cancer-cell-
metastasis]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1674543?utm_src=pdf-body
https://www.benchchem.com/product/b1674543?utm_src=pdf-body
https://www.benchchem.com/product/b1674543?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529144/
https://go.drugbank.com/drugs/DB02621
https://nordicbiosite.com/blog/latrunculin-a-b-potent-actin-polymerization-inhibitors
https://nordicbiosite.com/blog/latrunculin-a-b-potent-actin-polymerization-inhibitors
https://www.benchchem.com/product/b1674543#latrunculin-a-for-investigating-cancer-cell-metastasis
https://www.benchchem.com/product/b1674543#latrunculin-a-for-investigating-cancer-cell-metastasis
https://www.benchchem.com/product/b1674543#latrunculin-a-for-investigating-cancer-cell-metastasis
https://www.benchchem.com/product/b1674543#latrunculin-a-for-investigating-cancer-cell-metastasis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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